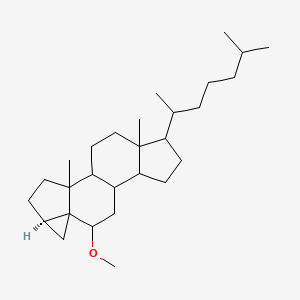![molecular formula C22H25ClN4O4 B11966837 {2-[(E)-(2-{[4-(2-chlorobenzyl)piperazin-1-yl]acetyl}hydrazinylidene)methyl]phenoxy}acetic acid](/img/structure/B11966837.png)
{2-[(E)-(2-{[4-(2-chlorobenzyl)piperazin-1-yl]acetyl}hydrazinylidene)methyl]phenoxy}acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-(2-((4-(2-CHLOROBENZYL)-1-PIPERAZINYL)AC)CARBOHYDRAZONOYL)PHENOXY)ACETIC ACID is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a chlorobenzyl group, a piperazine ring, and a phenoxyacetic acid moiety. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-(2-((4-(2-CHLOROBENZYL)-1-PIPERAZINYL)AC)CARBOHYDRAZONOYL)PHENOXY)ACETIC ACID typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Chlorobenzyl Intermediate: The synthesis begins with the preparation of the 2-chlorobenzyl intermediate, which can be achieved by the chlorination of benzyl alcohol using thionyl chloride or phosphorus trichloride.
Piperazine Derivatization: The chlorobenzyl intermediate is then reacted with piperazine to form the 4-(2-chlorobenzyl)-1-piperazine derivative. This step is typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Hydrazone Formation: The piperazine derivative is then reacted with a hydrazine derivative to form the carbohydrazonoyl intermediate. This reaction is usually performed under acidic conditions using hydrochloric acid or acetic acid.
Phenoxyacetic Acid Coupling: Finally, the carbohydrazonoyl intermediate is coupled with phenoxyacetic acid to form the target compound. This step is typically carried out using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Industrial Production Methods
Industrial production of (2-(2-((4-(2-CHLOROBENZYL)-1-PIPERAZINYL)AC)CARBOHYDRAZONOYL)PHENOXY)ACETIC ACID follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. Key considerations include the choice of solvents, reaction temperature, and purification methods such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(2-(2-((4-(2-CHLOROBENZYL)-1-PIPERAZINYL)AC)CARBOHYDRAZONOYL)PHENOXY)ACETIC ACID undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxyacetic acid moiety, leading to the formation of carboxylic acids or quinones.
Reduction: Reduction reactions can occur at the carbohydrazonoyl group, resulting in the formation of hydrazine derivatives.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenoxyacetic acid moiety can yield carboxylic acids, while reduction of the carbohydrazonoyl group can produce hydrazine derivatives.
Aplicaciones Científicas De Investigación
(2-(2-((4-(2-CHLOROBENZYL)-1-PIPERAZINYL)AC)CARBOHYDRAZONOYL)PHENOXY)ACETIC ACID has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of (2-(2-((4-(2-CHLOROBENZYL)-1-PIPERAZINYL)AC)CARBOHYDRAZONOYL)PHENOXY)ACETIC ACID involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects through the following mechanisms:
Molecular Targets: It may interact with enzymes or receptors involved in key biological processes, such as DNA replication or protein synthesis.
Pathways: The compound may modulate signaling pathways related to cell growth, apoptosis, or immune response.
Comparación Con Compuestos Similares
(2-(2-((4-(2-CHLOROBENZYL)-1-PIPERAZINYL)AC)CARBOHYDRAZONOYL)PHENOXY)ACETIC ACID can be compared with other similar compounds, such as:
2-Chlorobenzyl Alcohol: This compound shares the chlorobenzyl group but lacks the piperazine and phenoxyacetic acid moieties.
Phenoxyacetic Acid: This compound contains the phenoxyacetic acid moiety but lacks the chlorobenzyl and piperazine groups.
Piperazine Derivatives: Compounds such as 1-benzylpiperazine share the piperazine ring but differ in the substituents attached to it.
The uniqueness of (2-(2-((4-(2-CHLOROBENZYL)-1-PIPERAZINYL)AC)CARBOHYDRAZONOYL)PHENOXY)ACETIC ACID lies in its combination of functional groups, which contribute to its diverse chemical reactivity and potential biological activity.
Propiedades
Fórmula molecular |
C22H25ClN4O4 |
|---|---|
Peso molecular |
444.9 g/mol |
Nombre IUPAC |
2-[2-[(E)-[[2-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]acetyl]hydrazinylidene]methyl]phenoxy]acetic acid |
InChI |
InChI=1S/C22H25ClN4O4/c23-19-7-3-1-6-18(19)14-26-9-11-27(12-10-26)15-21(28)25-24-13-17-5-2-4-8-20(17)31-16-22(29)30/h1-8,13H,9-12,14-16H2,(H,25,28)(H,29,30)/b24-13+ |
Clave InChI |
XWHMSSLHPDGWCB-ZMOGYAJESA-N |
SMILES isomérico |
C1CN(CCN1CC2=CC=CC=C2Cl)CC(=O)N/N=C/C3=CC=CC=C3OCC(=O)O |
SMILES canónico |
C1CN(CCN1CC2=CC=CC=C2Cl)CC(=O)NN=CC3=CC=CC=C3OCC(=O)O |
Solubilidad |
47.7 [ug/mL] (The mean of the results at pH 7.4) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4-benzyl-1-piperazinyl)-N'-[(E)-(4-tert-butylphenyl)methylidene]acetohydrazide](/img/structure/B11966758.png)
![4-{[3-(2-Chlorophenyl)-3-oxopropanoyl]amino}benzoic acid](/img/structure/B11966761.png)
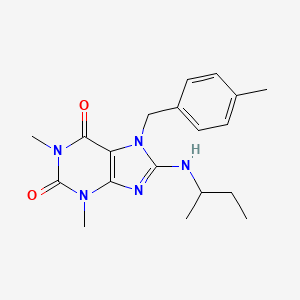
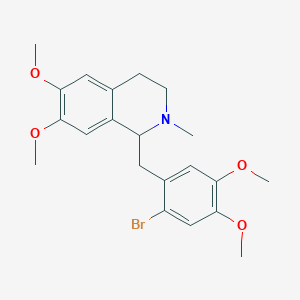

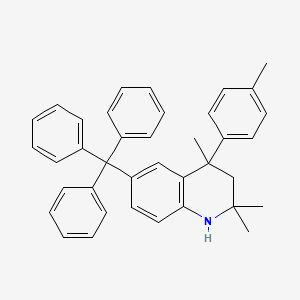
![5-(4-Tert-butylphenyl)-4-{[(E)-(3,4-dichlorophenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B11966799.png)
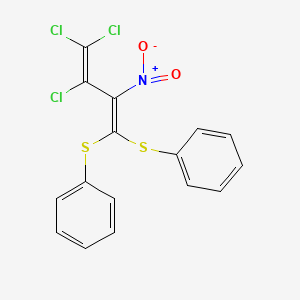

![N-[2-(1,3-benzodioxol-5-yl)ethyl]-5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B11966823.png)
![(5Z)-5-[(3-{4-[(2-fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-3-hexyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11966830.png)

![methyl 4-[(E)-(2-(4-chlorophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)methyl]benzoate](/img/structure/B11966854.png)
